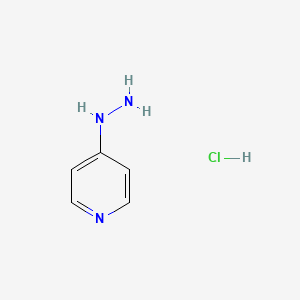

4-Hydrazinylpyridine hydrochloride

Description

The exact mass of the compound 4-Hydrazinylpyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80301. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydrazinylpyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazinylpyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-4-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLHRYAPGSEXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20815-52-5, 52834-40-9 | |

| Record name | 20815-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydrazinylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 52834-40-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydrazinylpyridine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 20815-52-5, 52834-40-9 Synonyms: 4-Pyridylhydrazine hydrochloride, (4-Pyridyl)hydrazine hydrochloride

This technical guide provides an in-depth overview of 4-Hydrazinylpyridine hydrochloride, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, synthesis, reactivity, analytical methods, and its role as a key synthon for bioactive molecules.

Chemical and Physical Properties

4-Hydrazinylpyridine hydrochloride is a stable, solid compound at room temperature. Its physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 20815-52-5, 52834-40-9 | [1] |

| Molecular Formula | C₅H₈ClN₃ | [1] |

| Molecular Weight | 145.59 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 244-250 °C | [2] |

| Boiling Point | 310.2 °C at 760 mmHg (for free base) | |

| Flash Point | 141.4 °C (for free base) | |

| Solubility | Soluble in water. | |

| pKa | Not readily available | |

| LogP | 1.94250 | [] |

Synthesis and Experimental Protocols

The synthesis of 4-Hydrazinylpyridine hydrochloride is typically achieved through the nucleophilic aromatic substitution of a 4-halopyridine with hydrazine hydrate, followed by acidification with hydrochloric acid. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of 4-Hydrazinylpyridine Hydrochloride

Materials:

-

4-Chloropyridine hydrochloride

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyridine hydrochloride (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Work-up: To the resulting residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material and byproducts.

-

Acidification: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether and dry under vacuum to afford 4-Hydrazinylpyridine hydrochloride.

Caption: Synthetic workflow for 4-Hydrazinylpyridine hydrochloride.

Reactivity and Applications in Drug Discovery

The reactivity of 4-Hydrazinylpyridine hydrochloride is primarily centered around the nucleophilic hydrazine moiety. This functional group readily reacts with various electrophiles, making it a valuable synthon for the construction of a wide range of heterocyclic scaffolds with diverse biological activities.[4]

Key Reactions:

-

Formation of Hydrazones: The hydrazine group reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in creating diverse libraries of compounds for biological screening.

-

Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings, a privileged scaffold in medicinal chemistry.[5][6]

-

Synthesis of Triazolopyridines: Cyclization reactions with appropriate reagents can yield fused heterocyclic systems such as triazolopyridines.

The pyridine ring itself can undergo further functionalization, although the electron-donating nature of the hydrazinyl group directs electrophilic substitution.

Role in Drug Development:

Pyridine and its derivatives are integral components of numerous FDA-approved drugs.[7] The incorporation of a hydrazine or a pyrazole moiety, often derived from a hydrazinyl precursor, is a common strategy in the design of kinase inhibitors.[8][9] These inhibitors play a crucial role in cancer therapy by targeting specific signaling pathways that are dysregulated in tumor cells.

While no specific drug has been directly developed from 4-Hydrazinylpyridine hydrochloride to date, its structural motifs are present in a variety of bioactive compounds and kinase inhibitors. For instance, pyrazolopyridine cores are found in inhibitors of various kinases, including those involved in cell proliferation, survival, and angiogenesis.

Caption: Logical relationships in the application of 4-Hydrazinylpyridine HCl.

Signaling Pathways of Interest for Drug Development

Given the prevalence of pyrazole and pyridine scaffolds in kinase inhibitors, compounds derived from 4-Hydrazinylpyridine hydrochloride could potentially target various signaling pathways implicated in cancer and other diseases. A key example is the MAPK/ERK pathway, which is frequently hyperactivated in cancer.

References

- 1. scbt.com [scbt.com]

- 2. 4-ヒドラジノピリジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Hydrazinylpyridine Hydrochloride - Core Physical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylpyridine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its utility primarily lies in its role as a versatile building block for the synthesis of a wide array of bioactive molecules. The presence of a reactive hydrazine group attached to a pyridine ring makes it a key intermediate in the construction of various heterocyclic systems, including pyrazoles and their derivatives. This technical guide provides a comprehensive overview of the core physical properties of 4-hydrazinylpyridine hydrochloride, details established experimental protocols for their determination, and illustrates its application in chemical synthesis through detailed workflows.

Core Physical and Chemical Properties

Quantitative data for the physical properties of 4-hydrazinylpyridine hydrochloride is summarized below. It is important to note that there are discrepancies in the reported CAS Registry Numbers for this compound, with 20815-52-5 and 52834-40-9 being the most commonly cited. Users should verify the CAS number associated with their specific source.

Table 1: Physical and Chemical Properties of 4-Hydrazinylpyridine Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈ClN₃ | [1][2][3] |

| Molecular Weight | 145.59 g/mol | [1][2][3] |

| Melting Point | 244-250 °C | |

| 238 °C | [1] | |

| Boiling Point | 310.2 °C at 760 mmHg | [1] |

| Flash Point | 141.4 °C | [1] |

| Vapor Pressure | 0.000451 mmHg at 25°C | [1] |

| pKa (Predicted) | 8.24 ± 0.26 | ChemAxon |

| LogP | 1.94250 | [1] |

| Polar Surface Area (PSA) | 50.94 Ų | [1] |

| Solubility in Water | Data not available | |

| Solubility in Ethanol | Data not available | |

| Solubility in DMSO | Data not available |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols and may require optimization for 4-hydrazinylpyridine hydrochloride.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 4-hydrazinylpyridine hydrochloride transitions to a liquid.

Materials:

-

4-Hydrazinylpyridine hydrochloride sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the 4-hydrazinylpyridine hydrochloride sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).

-

The melting point is reported as the range T1-T2.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of 4-hydrazinylpyridine hydrochloride in a given solvent (e.g., water, ethanol, DMSO).

Materials:

-

4-Hydrazinylpyridine hydrochloride

-

Solvent of interest

-

Scintillation vials or sealed flasks

-

Shaker or magnetic stirrer at a constant temperature

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of 4-hydrazinylpyridine hydrochloride to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the solution using a syringe filter compatible with the solvent.

-

Dilute the saturated solution to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 4-hydrazinylpyridine hydrochloride in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific λmax or HPLC with a standard curve).

-

Calculate the original concentration in the saturated solution to determine the solubility.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of 4-hydrazinylpyridine hydrochloride.

Materials:

-

4-Hydrazinylpyridine hydrochloride

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of 4-hydrazinylpyridine hydrochloride and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized strong base, adding small, precise volumes of the titrant.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Spectroscopic Analysis

2.4.1. ¹H NMR Spectroscopy

Objective: To obtain the proton nuclear magnetic resonance spectrum for structural elucidation.

Procedure:

-

Dissolve approximately 5-10 mg of 4-hydrazinylpyridine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).

2.4.2. FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Prepare the sample using an appropriate method (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

For ATR, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the infrared spectrum over the range of approximately 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in 4-hydrazinylpyridine hydrochloride.

2.4.3. UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax).

Procedure:

-

Prepare a dilute solution of 4-hydrazinylpyridine hydrochloride in a suitable solvent (e.g., ethanol or water).

-

Use the same solvent as a blank reference.

-

Scan the absorbance of the solution over the UV-Visible range (typically 200-800 nm).

-

Identify the wavelength(s) at which the maximum absorbance occurs.

Synthetic Applications and Workflows

4-Hydrazinylpyridine hydrochloride is a valuable precursor in the synthesis of various heterocyclic compounds, particularly in the development of enzyme inhibitors. A notable application is in the synthesis of pyrazoline derivatives that have shown potential as carbonic anhydrase inhibitors.[4][5]

General Workflow for the Synthesis of Pyrazoline Derivatives

The following diagram illustrates a typical experimental workflow for the synthesis of pyrazoline derivatives using a substituted hydrazine hydrochloride.

Caption: Workflow for pyrazoline synthesis.

Role in Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Inhibitors of these enzymes have therapeutic applications as diuretics, anti-glaucoma agents, and anti-cancer drugs. The general mechanism of inhibition by many classes of inhibitors involves binding to the zinc ion in the enzyme's active site.[1][2][6][7][8] Pyrazoline derivatives synthesized from precursors like 4-hydrazinylpyridine hydrochloride can act as such inhibitors.

The following diagram illustrates the logical relationship in the development of these inhibitors.

Caption: Development of carbonic anhydrase inhibitors.

Conclusion

References

- 1. tandfonline.com [tandfonline.com]

- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. What are CAs inhibitors and how do they work? [synapse.patsnap.com]

- 7. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 8. lecturio.com [lecturio.com]

A Technical Guide to 4-Hydrazinylpyridine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylpyridine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a reactive hydrazine group attached to a pyridine ring, renders it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly nitrogen-containing heterocycles. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 4-hydrazinylpyridine hydrochloride, with a focus on its role in the development of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

4-Hydrazinylpyridine hydrochloride consists of a pyridine ring substituted with a hydrazine group at the 4-position, and it is supplied as a hydrochloride salt. The presence of the hydrazine moiety makes it a potent nucleophile and a key building block in condensation reactions.

Table 1: Physicochemical Properties of 4-Hydrazinylpyridine Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈ClN₃ | [1][2][3] |

| Molecular Weight | 145.59 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 238-250 °C | [1][2] |

| CAS Numbers | 20815-52-5, 52834-40-9 | [1][2][4][5] |

| SMILES | Cl.NNc1ccncc1 | [2] |

| InChI | 1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H | [2][6] |

| Assay | ≥97% | [2] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Synthesis of 4-Hydrazinylpyridine Hydrochloride

The most common laboratory synthesis of 4-hydrazinylpyridine hydrochloride involves the nucleophilic aromatic substitution of a 4-halopyridine precursor with hydrazine. The following is a representative experimental protocol based on general procedures for this type of reaction.

Experimental Protocol: Synthesis from 4-Chloropyridine Hydrochloride

-

Materials:

-

4-Chloropyridine hydrochloride

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyridine hydrochloride in a minimal amount of water.

-

Add an excess of hydrazine hydrate to the solution.

-

The mixture is heated to reflux in an ethanol solvent for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then triturated with diethyl ether, filtered, and washed with additional diethyl ether to afford 4-hydrazinylpyridine hydrochloride as a solid.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Spectroscopic Data

Table 2: Summary of Available Spectroscopic Data

| Technique | Availability | Source(s) |

| ¹H NMR | Spectrum available upon request from supplier | [6][7] |

| ¹³C NMR | Data mentioned as available from supplier | [7] |

| IR | Data mentioned as available from supplier | [7] |

| Mass Spec. | Data mentioned as available from supplier | [7] |

Applications in Drug Development and Research

The primary utility of 4-hydrazinylpyridine hydrochloride in drug development and research lies in its function as a versatile building block for the synthesis of heterocyclic compounds. The hydrazine moiety readily undergoes condensation reactions with 1,3-dicarbonyl compounds, such as β-ketoesters, to form pyrazole derivatives.[2][8] Pyrazoles are a class of heterocyclic compounds that are prevalent in a wide range of biologically active molecules and approved drugs.[8]

Experimental Protocol: Synthesis of a Pyrazole Derivative

The following protocol describes a general procedure for the synthesis of a 3-substituted-1-(pyridin-4-yl)-1H-pyrazol-5(4H)-one from 4-hydrazinylpyridine hydrochloride and a β-ketoester.

-

Materials:

-

4-Hydrazinylpyridine hydrochloride

-

Ethyl acetoacetate (or other β-ketoester)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Suspend 4-hydrazinylpyridine hydrochloride (1 equivalent) in ethanol in a round-bottom flask.

-

Add ethyl acetoacetate (1 equivalent) to the suspension.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

-

Visualization of a Key Synthetic Application

The following diagram illustrates the reaction workflow for the synthesis of a pyrazole derivative from 4-hydrazinylpyridine hydrochloride and a β-ketoester, a cornerstone application of this chemical intermediate.

Caption: Synthesis of a pyrazole derivative.

Conclusion

4-Hydrazinylpyridine hydrochloride is a valuable and reactive intermediate in organic synthesis. Its utility is primarily demonstrated in the construction of pyrazole-containing scaffolds, which are of high interest in the field of drug discovery. While detailed spectroscopic and synthetic procedural data from academic literature are not widely disseminated, its commercial availability and the well-established reactivity of the hydrazine functional group ensure its continued use in the synthesis of novel compounds with potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-Hydrazinylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-hydrazinylpyridine hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the predicted solubility profile based on the compound's chemical structure and furnishes detailed, standardized experimental protocols for its empirical determination. This guide is intended to serve as a foundational resource for laboratory professionals engaged in research, development, and formulation of this compound.

Introduction to 4-Hydrazinylpyridine Hydrochloride

4-Hydrazinylpyridine hydrochloride is a heterocyclic organic compound with the chemical formula C₅H₈ClN₃. It belongs to the pyridine and hydrazine families of compounds, making it a valuable building block in medicinal chemistry and pharmaceutical synthesis. Hydrazine derivatives are known to be precursors in the synthesis of a variety of bioactive molecules, including antifungal, antitubercular, and anti-cancer agents.[1] The hydrochloride salt form generally enhances the stability and handling of the parent hydrazine compound. Understanding its solubility in various solvents is a critical parameter for its application in chemical reactions, purification processes, and formulation development.

Solubility Data

A thorough review of scientific literature and chemical databases indicates a scarcity of publicly available quantitative solubility data for 4-hydrazinylpyridine hydrochloride. This guide, therefore, presents a predicted solubility profile and a standardized methodology for its experimental determination.

Predicted Solubility Profile

Based on its chemical structure, which includes a polar pyridine ring and a hydrophilic hydrazinyl hydrochloride group, 4-hydrazinylpyridine hydrochloride is anticipated to exhibit the following general solubility characteristics:

-

High Solubility in Polar Protic Solvents: The compound is expected to be readily soluble in water, methanol, and ethanol. The hydrochloride salt form will likely lead to dissociation in these solvents, enhancing its solubility.

-

Moderate to Low Solubility in Polar Aprotic Solvents: Solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is expected to be moderate.

-

Insolubility in Nonpolar Solvents: It is predicted to be poorly soluble or insoluble in nonpolar solvents such as hexane, toluene, and diethyl ether.

Quantitative Solubility Data

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | Polar Protic | 25 | Data not available | Shake-Flask |

| Methanol | Polar Protic | 25 | Data not available | Shake-Flask |

| Ethanol | Polar Protic | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data not available | Shake-Flask |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | 37 | Data not available | Shake-Flask |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid solute with a known volume of solvent at a constant temperature.

Materials and Equipment:

-

4-Hydrazinylpyridine hydrochloride (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of 4-hydrazinylpyridine hydrochloride to a series of vials. The excess solid should be visually apparent.

-

Solvent Addition: Pipette a precise volume of the desired solvent into each vial.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed until equilibrium is reached. This typically takes 24 to 72 hours.[2] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent measurements does not significantly deviate.[3]

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand at the constant temperature for several hours to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[2]

-

Dilution: Quantitatively dilute the clear filtrate with the same solvent to a concentration that falls within the calibrated range of the analytical method.[2]

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 4-hydrazinylpyridine hydrochloride.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Synthesis and Purification

The quality and purity of the 4-hydrazinylpyridine hydrochloride used in solubility studies are critical for obtaining accurate data. A common synthetic route involves the reaction of a 4-halopyridine with hydrazine.

General Synthesis Protocol

A plausible synthesis route for 4-hydrazinylpyridine hydrochloride involves the nucleophilic substitution of a 4-substituted pyridine with hydrazine hydrate. For instance, starting from 4-chloropyridine hydrochloride and hydrazine hydrate.[4]

Reaction Scheme:

4-chloropyridine hydrochloride + Hydrazine hydrate → 4-hydrazinylpyridine + HCl + H₂O

Procedure:

-

Reaction Setup: In a round-bottom flask, 4-chloropyridine hydrochloride is dissolved in a suitable solvent, such as ethanol.

-

Reagent Addition: An excess of hydrazine hydrate is added to the solution.

-

Heating: The reaction mixture is heated to reflux for several hours to drive the reaction to completion.

-

Workup: After cooling, the solvent is removed under reduced pressure. The resulting residue is then treated with an appropriate solvent to precipitate the hydrochloride salt of the product.

-

Purification: The crude product is collected by filtration, washed with a non-polar solvent like diethyl ether, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity 4-hydrazinylpyridine hydrochloride.

Applications in Drug Development

The solubility of 4-hydrazinylpyridine hydrochloride is a key factor in its utility as an intermediate in drug development.

-

Reaction Kinetics: The solubility in various organic solvents dictates the choice of reaction medium to ensure optimal reaction rates and yields.

-

Purification: Understanding the differential solubility of the compound and any impurities in various solvents is fundamental to developing effective crystallization-based purification methods.

-

Formulation: For any potential therapeutic application of its derivatives, the aqueous solubility is a critical determinant of bioavailability and the feasibility of developing parenteral dosage forms.

Conclusion

While specific quantitative solubility data for 4-hydrazinylpyridine hydrochloride is not widely published, this guide provides a framework for its experimental determination. The detailed shake-flask protocol offers a standardized method for researchers to generate reliable data. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and the broader context of pharmaceutical research and development. The provided workflows for solubility determination and synthesis are intended to guide laboratory practice and ensure data quality.

References

4-Hydrazinylpyridine Hydrochloride: A Technical Guide to its Potential Mechanisms of Action

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 4-Hydrazinylpyridine hydrochloride. It is important to note that, as of the time of this writing, there is a significant lack of direct experimental data on the specific biological and pharmacological properties of this compound in publicly available scientific literature. The information presented herein is therefore extrapolated from studies on structurally related hydrazine and pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals as a framework for potential areas of investigation.

Introduction

4-Hydrazinylpyridine hydrochloride is a heterocyclic organic compound containing a pyridine ring and a hydrazine functional group. While it is commercially available as a research chemical and a building block for chemical synthesis, its specific mechanism of action in biological systems has not been extensively elucidated. However, by examining the known activities of related hydrazine and pyridine compounds, we can hypothesize several potential pathways through which 4-Hydrazinylpyridine hydrochloride may exert pharmacological or toxicological effects.

This technical guide will explore these potential mechanisms, including metabolic activation, enzyme inhibition, and modulation of key signaling pathways. The aim is to provide a foundational understanding that can guide future research and drug discovery efforts involving this and similar chemical entities.

Potential Mechanisms of Action

The biological activity of 4-Hydrazinylpyridine hydrochloride is likely influenced by the chemical reactivity of both the hydrazine moiety and the pyridine ring. The following sections detail the most probable mechanisms of action based on the activities of related compounds.

Metabolic Activation and Formation of Reactive Species

A common pathway for many hydrazine derivatives involves metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver.[1] This process can lead to the formation of reactive intermediates and free radicals, which can then interact with cellular macromolecules, leading to either pharmacological effects or toxicity.[1][2]

The metabolism of hydrazine compounds can also be catalyzed by other enzymes such as monoamine oxidase (MAO) and various peroxidases.[1] The generation of reactive oxygen species (ROS) during this metabolism can induce oxidative stress, which is a known mechanism of toxicity for many xenobiotics.[1]

Experimental Protocol: In Vitro Metabolic Stability Assay

A detailed protocol to investigate the metabolic stability of 4-Hydrazinylpyridine hydrochloride is as follows:

-

Materials: 4-Hydrazinylpyridine hydrochloride, human liver microsomes (HLMs), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), phosphate buffer (pH 7.4), quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

-

Procedure: a. Prepare a stock solution of 4-Hydrazinylpyridine hydrochloride in a suitable solvent (e.g., DMSO). b. In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C. c. Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the HLM mixture. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of the cold quenching solution. e. Centrifuge the samples to pellet the proteins. f. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hypothetical Metabolic Activation Pathway

Caption: Hypothetical metabolic activation of 4-Hydrazinylpyridine hydrochloride.

Enzyme Inhibition

Hydrazine and pyridine moieties are present in numerous known enzyme inhibitors. Therefore, it is plausible that 4-Hydrazinylpyridine hydrochloride could inhibit one or more enzymes.

Many hydrazine derivatives are well-known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[3][4][5][6][7] Inhibition of MAO can lead to antidepressant and other neuropharmacological effects. Both reversible and irreversible inhibition of MAO by hydrazine compounds have been reported.[4]

Derivatives of pyridine-3-sulfonamide are known to be potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[8][9][10][11][12] While 4-Hydrazinylpyridine hydrochloride lacks the sulfonamide group, the pyridine scaffold is a key feature in many CA inhibitors.

Hydrazine-containing compounds have been identified as inhibitors of lysyl oxidase (LOX), an enzyme implicated in cancer metastasis through its role in extracellular matrix remodeling.[13][14][15][16][17]

The structurally related drug, hydralazine, is known to be an inhibitor of DNA methyltransferase (DNMT), leading to changes in DNA methylation patterns and gene expression.[1] This mechanism is being explored for its potential in cancer therapy.

Experimental Protocol: General Enzyme Inhibition Assay

The following is a generalized protocol for assessing the inhibitory potential of 4-Hydrazinylpyridine hydrochloride against a target enzyme:

-

Materials: Target enzyme, specific substrate for the enzyme, 4-Hydrazinylpyridine hydrochloride, appropriate buffer solution, detection system (e.g., spectrophotometer, fluorometer), positive control inhibitor.

-

Procedure: a. Prepare a series of dilutions of 4-Hydrazinylpyridine hydrochloride. b. In a multi-well plate, add the enzyme and the test compound (or vehicle control) to the buffer and pre-incubate for a specific period. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Potential Enzyme Inhibition Pathways

Caption: Potential enzyme targets of 4-Hydrazinylpyridine hydrochloride.

Neuropharmacological Effects

Some hydrazine derivatives are known to exert effects on the central nervous system.[18][19][20] These effects can be mediated through interference with neurotransmitter systems. For instance, some hydrazines can disrupt the balance between the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA.[20] Additionally, neuropharmacological effects could be linked to the MAO inhibitory activity mentioned previously. Studies on hydralazine hydrazone derivatives have suggested anxiolytic and anticonvulsant effects mediated through GABA-A and serotonin (5-HT) receptors.[18]

Cardiovascular Effects

The antihypertensive drug hydralazine is a well-known hydrazine derivative that acts as a direct vasodilator.[21][22] While the exact mechanism of hydralazine is complex, it is thought to involve interference with calcium signaling in vascular smooth muscle cells.[21][22] Other hydrazine derivatives have been shown to potentiate the cardiovascular effects of hydralazine.[23] Given the structural similarities, 4-Hydrazinylpyridine hydrochloride could potentially exhibit cardiovascular activity.

Quantitative Data

As previously stated, there is a lack of specific quantitative data for 4-Hydrazinylpyridine hydrochloride in the scientific literature. The following table highlights this data gap and provides examples of quantitative data for related compounds to offer a frame of reference for potential future studies.

| Assay Type | Target | Compound | IC50 / Ki | Reference |

| 4-Hydrazinylpyridine hydrochloride | Various | 4-Hydrazinylpyridine hydrochloride | Data Not Available | N/A |

| MAO-B Inhibition | MAO-B | ACH10 (an acyl hydrazine derivative) | IC50 = 0.14 µM | [24] |

| MAO-B Inhibition | MAO-B | ACH14 (an acyl hydrazine derivative) | IC50 = 0.15 µM | [24] |

| CA Inhibition | hCA I | Pyrazolo[4,3-c]pyridine Sulfonamide (1f) | Ki = 58.8 nM | [8] |

| CA Inhibition | hCA II | Pyrazolo[4,3-c]pyridine Sulfonamide (1f) | Ki = 6.6 nM | [8] |

| CA Inhibition | hCA IX | 4-substituted pyridine-3-sulfonamide | Ki = 19.5-652 nM | [10] |

| CA Inhibition | hCA XII | 4-substituted pyridine-3-sulfonamide | Ki = 16.8-768 nM | [10] |

| LOX Inhibition | LOX | Phenylhydrazine | IC50 ≈ 10 µM | [13][16] |

| LOX Inhibition | LOX | Hydrazide 3 | IC50 ≈ 2 µM | [13][16] |

Conclusion

While the precise mechanism of action for 4-Hydrazinylpyridine hydrochloride remains to be determined, the existing literature on related hydrazine and pyridine compounds provides a strong basis for forming testable hypotheses. Future research should focus on systematic in vitro and in vivo studies to elucidate its metabolic fate, enzyme inhibition profile, and potential effects on key signaling pathways. The experimental protocols and hypothetical frameworks presented in this guide offer a starting point for such investigations. A thorough understanding of its mechanism of action is crucial for assessing its potential therapeutic applications and toxicological risks.

General Experimental Workflow for Characterizing Mechanism of Action

Caption: A general workflow for investigating the mechanism of action.

References

- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Background Information for Hydrazine Compounds - Interaction Profile for: Arsenic, Hydrazines, Jet Fuels, Strontium-90, And Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 6. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Hydrazine derivative modification of the activity of brain mitochondrial monoamine oxidases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]

- 12. New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. figshare.com [figshare.com]

- 15. "Inhibition and Overexpression Studies of Lysyl Oxidase" by Ashley A. Burke [commons.clarku.edu]

- 16. researchgate.net [researchgate.net]

- 17. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuropharmacological evaluation of hydralazine hydrazone derivatives: Synthesis, In silico, and zebrafish studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [A neuropharmacological study of a hydroxazine derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medlink.com [medlink.com]

- 21. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Potentiation of cardiovascular responses to hydralazine by diverse hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility of 4-Hydrazinylpyridine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – 4-Hydrazinylpyridine hydrochloride is a pivotal building block in synthetic and medicinal chemistry, offering a versatile scaffold for the construction of a diverse array of heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of its applications, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers, scientists, and drug development professionals in their endeavors.

Core Applications in Heterocyclic Synthesis

4-Hydrazinylpyridine hydrochloride serves as a key precursor for the synthesis of various nitrogen-containing heterocycles, primarily through condensation and cyclization reactions. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a pyridine ring, allows for the construction of fused and substituted ring systems with a wide range of pharmacological properties. The primary applications lie in the synthesis of pyrazoles, triazoles, and their fused derivatives, which are prominent motifs in numerous clinically relevant molecules.

Synthesis of Pyridyl-Substituted Pyrazoles

One of the most common applications of 4-hydrazinylpyridine hydrochloride is in the synthesis of pyridyl-substituted pyrazoles. These compounds are typically formed through the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent. The resulting pyrazole ring can be further functionalized, leading to compounds with a spectrum of biological activities, including anti-inflammatory and kinase inhibitory effects.

Table 1: Synthesis of Pyridyl-Pyrazoles - Reaction Parameters

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-Hydrazinylpyridine hydrochloride | Acetylacetone | Ethanol | Reflux | 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | ~85% | Inferred from general procedures |

| 4-Hydrazinylpyridine hydrochloride | Ethyl Acetoacetate | Glacial Acetic Acid | Reflux | 5-methyl-1-(pyridin-4-yl)-1H-pyrazol-3(2H)-one | Not specified | Inferred from general procedures |

Experimental Protocol: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

-

Reaction Setup: To a solution of 4-hydrazinylpyridine hydrochloride (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired product.

Synthesis of Fused Triazolo[4,3-a]pyridines

Another significant application is the synthesis of[1][2][3]triazolo[4,3-a]pyridines. These fused heterocyclic systems are prevalent in compounds exhibiting a range of biological activities, including as kinase inhibitors and central nervous system (CNS) active agents. The synthesis typically involves the acylation of 4-hydrazinylpyridine followed by an intramolecular cyclodehydration.

Experimental Protocol: Synthesis of a Substituted[1][2][3]triazolo[4,3-a]pyridine

-

Acylation: 4-Hydrazinylpyridine hydrochloride (1.0 eq) is suspended in a suitable solvent like pyridine or dichloromethane. An acyl chloride or anhydride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion.

-

Cyclization: The intermediate acylhydrazinopyridine is isolated and then subjected to cyclodehydration. This can be achieved by heating in a high-boiling solvent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Work-up and Purification: The reaction mixture is carefully quenched with ice-water and neutralized. The precipitated product is filtered, washed, and recrystallized or purified by column chromatography.

Biological Activities of 4-Hydrazinylpyridine Derivatives

Derivatives of 4-hydrazinylpyridine hydrochloride have been reported to exhibit a wide range of biological activities, making this scaffold highly attractive for drug discovery programs.

Table 2: Biological Activities and Quantitative Data of Selected Derivatives

| Derivative Class | Biological Activity | Target/Assay | IC₅₀ / Activity | Reference |

| Pyridyl-pyrazoles | Anti-inflammatory | COX-2 Inhibition | Varies with substitution | Inferred from general literature |

| Pyridyl-pyrazoles | Kinase Inhibition | c-Jun N-terminal kinase (JNK) | Varies with substitution | Inferred from general literature |

| Quinazoline Derivatives | Anticancer | H-460, HT-29, HepG2, SGC-7901 cell lines | 0.015 to 4.09 µM | [4] |

| Pyridotriazolopyrimidinones | Anticancer | MCF-7 and HepG2 cell lines | Promising activity for some derivatives | [5] |

Targeting Kinase Signaling Pathways

A significant number of kinase inhibitors incorporate the pyridyl-pyrazole or related heterocyclic motifs. These inhibitors often function as ATP-competitive binders, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates. This mechanism is crucial in cancer therapy, where aberrant kinase activity is a common driver of cell proliferation and survival.

Conclusion

4-Hydrazinylpyridine hydrochloride is a valuable and versatile reagent in organic synthesis, providing access to a rich diversity of heterocyclic structures. Its utility in the construction of biologically active molecules, particularly in the areas of oncology and inflammatory diseases, underscores its importance in modern drug discovery. The protocols and data presented in this guide are intended to facilitate further research and development in this exciting field.

References

4-Hydrazinylpyridine Hydrochloride: A Technical Guide to Safe Handling and Use

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 4-Hydrazinylpyridine hydrochloride (CAS No: 20815-52-5), a chemical intermediate of significant interest in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of 4-Hydrazinylpyridine hydrochloride is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₅H₈ClN₃ | [1][2] |

| Molecular Weight | 145.59 g/mol | [1][2] |

| Melting Point | 238 °C | [1] |

| 244-250 °C | [3] | |

| Boiling Point | 310.2 °C at 760 mmHg | [1] |

| Flash Point | 141.4 °C | [1] |

| Vapor Pressure | 0.000451 mmHg at 25°C | [1] |

| Form | Solid | [3] |

Toxicological Data and Hazard Identification

4-Hydrazinylpyridine hydrochloride is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following table outlines the known toxicological hazards.

| Hazard Classification | Statement | Reference |

| Acute Oral Toxicity | Harmful if swallowed. | [] |

| Skin Corrosion/Irritation | Causes skin irritation. | |

| Serious Eye Damage/Irritation | Causes serious eye damage. | |

| Specific target organ toxicity | May cause respiratory irritation. |

GHS Hazard Pictograms:

Experimental Protocols: Safe Handling and Storage

Strict adherence to established protocols is mandatory when working with 4-Hydrazinylpyridine hydrochloride.

Engineering Controls

-

Ventilation: All handling of 4-Hydrazinylpyridine hydrochloride should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure.

Figure 1. Required Personal Protective Equipment and Hygiene Practices.

Handling Procedures

-

Avoid the formation of dust and aerosols.[7]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[6][8]

-

Wash hands and any exposed skin thoroughly after handling.[8][9]

Storage Procedures

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

Keep refrigerated and under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

-

Store locked up.[8]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

The following diagram outlines the initial response to various exposure routes.

Figure 2. First Aid Response to Exposure.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult, give oxygen.[6] Seek immediate medical attention.[6][8]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] If skin irritation occurs, get medical advice/attention.[8]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[8][9] Remove contact lenses, if present and easy to do.[8] Continue rinsing for at least 15 minutes.[6] Immediately call a poison center or doctor.

-

Ingestion: If swallowed, rinse mouth.[8] Do NOT induce vomiting.[6] Call a physician or poison control center immediately.[6]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection.[5] Evacuate personnel to a safe area.[7]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[7] Do not let the chemical enter drains.[7]

-

Methods for Cleaning Up: Mix with sand or other inert absorbent material, sweep up, and place in a suitable, tightly closed container for disposal.[5]

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8] Waste material should be handled as hazardous waste and disposed of at an approved waste disposal plant.

Conclusion

4-Hydrazinylpyridine hydrochloride is a valuable research chemical that requires careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can mitigate the risks associated with its use and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]

- 5. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. store.sangon.com [store.sangon.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Hydrazinylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-hydrazinylpyridine hydrochloride, a key building block in pharmaceutical and chemical research. The document details the most common and efficient synthesis routes, complete with experimental protocols, quantitative data, and characterization of the final product.

Introduction

4-Hydrazinylpyridine hydrochloride is a versatile heterocyclic compound widely employed as an intermediate in the synthesis of various biologically active molecules. Its utility stems from the reactive hydrazine moiety, which can be readily converted into a range of functional groups, making it a valuable precursor in drug discovery and development. This guide focuses on the primary synthetic routes starting from readily available pyridine derivatives.

Synthetic Pathways

The synthesis of 4-hydrazinylpyridine hydrochloride can be achieved through several distinct pathways. The most prevalent and well-documented method involves the nucleophilic aromatic substitution of a 4-halopyridine with hydrazine. Alternative routes, though less common, offer flexibility depending on the availability of starting materials.

Pathway 1: From 4-Chloropyridine Hydrochloride

This is the most widely reported and industrially relevant method for the synthesis of 4-hydrazinylpyridine hydrochloride. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the hydrazine molecule displaces the chloride atom on the pyridine ring.

Materials:

-

4-Chloropyridine hydrochloride

-

Hydrazine hydrate (80-99% solution)

-

Ethanol or Isopropanol

-

Hydrochloric acid (concentrated)

Procedure:

-

A solution of 4-chloropyridine hydrochloride is prepared in a suitable solvent, typically ethanol or isopropanol.

-

Hydrazine hydrate is added to the solution. The molar ratio of hydrazine hydrate to 4-chloropyridine hydrochloride is typically in the range of 1.1 to 2.0 equivalents.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, which may induce precipitation of the product.

-

The precipitated solid is collected by filtration and washed with a small amount of cold solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

If the free base is isolated, it can be converted to the hydrochloride salt by treatment with a solution of hydrochloric acid in an appropriate solvent like isopropanol or ether, followed by filtration of the resulting precipitate.

Pathway 2: From 4-Bromopyridine Hydrochloride

Similar to the chloro-analogue, 4-bromopyridine hydrochloride can serve as a starting material. The bromo substituent is also a good leaving group for nucleophilic aromatic substitution. The general procedure is analogous to that of 4-chloropyridine.

The Synthesis of 4-Pyridylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridylhydrazine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a wide array of pharmaceutical agents, leveraging the reactivity of the hydrazine moiety for the construction of various nitrogen-containing heterocycles. While a singular, seminal publication detailing its initial "discovery" is not readily apparent in the historical chemical literature, its synthesis is predicated on the well-established nucleophilic aromatic substitution reaction of a 4-halopyridine with hydrazine. This reaction pathway is a fundamental and widely utilized method for the preparation of aryl and heteroaryl hydrazines, with early examples of similar transformations dating back to the late 19th and early 20th centuries. This guide provides a comprehensive overview of the core synthesis, experimental protocols, and key data associated with 4-pyridylhydrazine hydrochloride.

Core Synthesis Pathway

The principal and most direct route to 4-pyridylhydrazine hydrochloride involves the reaction of a 4-halopyridine, typically 4-chloropyridine hydrochloride, with hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, wherein the hydrazine molecule displaces the halide at the 4-position of the pyridine ring. The resulting 4-hydrazinopyridine is then protonated by hydrochloric acid to yield the stable hydrochloride salt.

Experimental Protocols

The following section details a representative experimental protocol for the laboratory-scale synthesis of 4-pyridylhydrazine hydrochloride.

Objective: To synthesize 4-pyridylhydrazine hydrochloride from 4-chloropyridine hydrochloride and hydrazine hydrate.

Materials:

-

4-Chloropyridine hydrochloride

-

Hydrazine hydrate (80% solution or other available concentration)

-

Ethanol (or other suitable polar solvent)

-

Deionized water

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloropyridine hydrochloride and a suitable polar solvent such as ethanol.

-

Addition of Hydrazine Hydrate: While stirring the mixture, slowly add an excess of hydrazine hydrate. The molar ratio of hydrazine hydrate to 4-chloropyridine hydrochloride is typically in the range of 4:1 to 6:1 to ensure complete reaction and to act as a scavenger for the liberated HCl.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to promote the crystallization of the product.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the purified 4-pyridylhydrazine hydrochloride product, typically in a vacuum oven at a moderate temperature (e.g., 50-60 °C), to a constant weight.

Data Presentation

The following table summarizes key quantitative data for 4-pyridylhydrazine hydrochloride.

| Property | Value |

| Molecular Formula | C₅H₈ClN₃ |

| Molecular Weight | 145.59 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 248-252 °C (decomposes) |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of 4-pyridylhydrazine hydrochloride.

An In-depth Technical Guide to the Basic Principles of Hydrazine Derivatization

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, methodologies, and applications of hydrazine derivatization. It is intended for professionals in research and drug development who utilize analytical techniques for the quantification and characterization of carbonyl-containing compounds.

Core Principles of Hydrazine Derivatization

Hydrazine derivatization is a chemical labeling strategy extensively used in analytical chemistry to enhance the detection and quantification of compounds containing a carbonyl group (aldehydes and ketones).[1][2] The low stability, poor ionization efficiency, and low biological concentrations of many native carbonyl compounds make them challenging to analyze directly via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC-MS).[1] Derivatization addresses these challenges by chemically modifying the analyte to improve its analytical properties.

The fundamental reaction involves the nucleophilic addition of a hydrazine derivative to the electrophilic carbon of a carbonyl group, followed by the elimination of a water molecule.[3][4] This condensation reaction results in the formation of a stable hydrazone derivative.[3][5] The reaction is highly specific to aldehydes and ketones, making it a reliable method for their detection.[3][6]

The overall mechanism proceeds in two main stages:

-

Nucleophilic Addition: The terminal nitrogen of the hydrazine, acting as a strong nucleophile, attacks the carbonyl carbon.[7][8] This breaks the carbon-oxygen pi-bond, forming a tetrahedral intermediate known as a carbinolamine.[9]

-

Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone product.[4][9] This dehydration step is often the rate-limiting step of the reaction.[10]

Benefits of Derivatization for Analysis

Derivatization is not merely a labeling step; it is a strategic tool to overcome inherent analytical limitations of target molecules. By converting an analyte into a more suitable form, this technique significantly enhances the performance of analytical methods.

Key benefits include:

-

Enhanced Detection Sensitivity: Many hydrazine reagents contain a chromophore or fluorophore.[2][11] For example, 2,4-dinitrophenylhydrazine (DNPH) introduces a strong UV-absorbing moiety, allowing for sensitive detection using HPLC-UV.[2][11] Fluorescent reagents like Dansyl hydrazine allow for highly sensitive detection in HPLC with fluorescence detectors (HPLC-FLD).[11][12]

-

Improved Mass Spectrometric Ionization: The introduction of a charge-carrying or easily ionizable group enhances the analyte's response in mass spectrometry, improving detection limits.[9] Reagents like 2-hydrazino-1-methylpyridine (HMP) contain a fixed positive charge, which can increase detection sensitivity by over 1000-fold.[9]

-

Increased Stability: Carbonyl compounds can be volatile or unstable. Conversion to a larger, more stable hydrazone derivative reduces volatility and prevents degradation during sample preparation and analysis.[9][13]

-

Improved Chromatographic Separation: Derivatization increases the hydrophobicity and molecular weight of polar analytes, which can improve their retention and peak shape in reversed-phase liquid chromatography.[9][11]

Common Hydrazine Derivatization Reagents

A variety of hydrazine reagents are available, each offering distinct advantages for specific applications and analytical platforms. The choice of reagent depends on the target analyte, the sample matrix, and the desired detection method.

| Reagent | Abbreviation | Common Application | Key Advantages |

| 2,4-Dinitrophenylhydrazine | DNPH | HPLC-UV, LC-MS | Forms stable, colored precipitates; widely used and well-characterized.[3][9][14] |

| Dansyl Hydrazine | DNSH | HPLC-FLD, LC-MS | Introduces a highly fluorescent dansyl group for sensitive detection.[11][12][15] |

| 3-Nitrophenylhydrazine | 3-NPH | LC-MS/MS | Provides greater sensitivity for certain aldehydes (e.g., acrolein, MDA) compared to DNPH.[16] |

| 2-Hydrazino-1-methylpyridine | HMP | LC-MS | Contains a permanently charged quaternary amine, significantly boosting MS sensitivity.[9] |

| Girard's Reagents (T & P) | - | LC-MS | Contain a quaternary ammonium group, enabling selective enrichment of carbonyls from complex samples.[1] |

| Benzaldehyde | - | GC-MS | Used to derivatize hydrazine itself for quantification in drug substances.[17][18] |

Quantitative Data Summary

The effectiveness of a derivatization strategy is ultimately measured by its impact on analytical sensitivity. The following table summarizes reported limits of detection (LOD) and quantification (LOQ) for various hydrazine-based methods.

| Analyte Class | Reagent | Analytical Method | LOD / LOQ | Reference |

| Reactive Aldehydes | 3-NPH | LC-MS/MS | LOD: 0.1 - 2 fmol (on-column) | [16] |

| 2,5-Hexanedione | Dansyl Hydrazine | HPLC-FLD | LOD: 5 µg/L | [11] |

| Hydrazine | Acetone | Headspace GC-MS | LOQ: 0.1 ppm | [19] |

| Hydrazine | o-Phthalaldehyde | GC-MS | LOD: 0.002 µg/L; LOQ: 0.007 µg/L | [20] |

| 2-Hydroxyethyl Hydrazine | Benzaldehyde | GC-MS | LOD: 0.006 µg/mL; LOQ: 0.02 µg/mL | [18] |

| Fluticasone Propionate | DMNTH | MALDI-MSI | Detection Limit: 50 ng/µL | [21] |

Detailed Experimental Protocol: DNPH Derivatization for HPLC-UV

This section provides a representative protocol for the derivatization of carbonyl compounds in an aqueous sample using 2,4-Dinitrophenylhydrazine (DNPH), based on principles outlined in EPA Method 8315A.[11]

5.1 Materials and Reagents

-

DNPH Reagent: Saturated solution of 2,4-Dinitrophenylhydrazine in 2M Hydrochloric Acid (HCl). Handle with care as DNPH is explosive when dry and is a suspected carcinogen.

-

Acetonitrile (HPLC grade)

-

Deionized Water (HPLC grade)

-

Sample containing carbonyl compounds

-

Vortex mixer

-

Centrifuge

-

HPLC system with UV detector (set to ~360 nm)[11]

5.2 Experimental Procedure

-

Sample Preparation: Collect an appropriate volume of the aqueous sample. If the sample contains particulates, filter or centrifuge to clarify.

-

Derivatization Reaction:

-

To 1 mL of the sample in a glass vial, add 1 mL of the DNPH reagent.

-

Cap the vial tightly and vortex thoroughly for 1 minute to ensure complete mixing.

-

Allow the reaction to proceed at room temperature for at least 30 minutes. A yellow or orange precipitate indicates the formation of DNPH-hydrazone derivatives.[3][22]

-

-

Extraction of Derivatives:

-

Add 2 mL of acetonitrile to the reaction vial.

-

Vortex vigorously for 2 minutes to extract the hydrazone derivatives into the organic phase.

-

Centrifuge the sample to separate the layers and pellet any remaining precipitate.

-

-

Sample Analysis:

-

Carefully transfer the upper acetonitrile layer to an HPLC vial.

-

Inject an appropriate volume (e.g., 10-20 µL) into the HPLC-UV system.

-

Separate the derivatives using a suitable reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water).

-

Quantify the analytes by comparing peak areas to those of known standards that have undergone the same derivatization and extraction procedure.

-

Applications in Drug Development

Hydrazine derivatization is a critical tool throughout the drug development pipeline:

-

Metabolomics and Biomarker Discovery: Used to profile and quantify endogenous carbonyl metabolites, which can serve as biomarkers for disease or drug efficacy.[1]

-

Impurity Profiling: Enables the detection and quantification of potentially genotoxic hydrazine impurities in active pharmaceutical ingredients (APIs) and drug products.[17][19]

-

Pharmacokinetic Studies: Facilitates the measurement of carbonyl-containing drugs or their metabolites in biological matrices like plasma and urine.[11][12]

-

Stability Testing: Used to quantify the formation of degradants that contain aldehyde or ketone functionalities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | MDPI [mdpi.com]

- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]